Acetyl fluoride, dichlorofluoro-
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Overview
Description
Acetyl fluoride, dichlorofluoro- is a chemical compound with the molecular formula C2Cl2F2O. It is an acyl fluoride, which means it contains a carbonyl group (C=O) bonded to a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl fluoride, dichlorofluoro- can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen fluoride. The reaction proceeds as follows:
(CH3CO)2O+HF→CH3COF+CH3COOH
In this reaction, acetic anhydride reacts with hydrogen fluoride to produce acetyl fluoride and acetic acid as a byproduct .
Industrial Production Methods
Industrial production of acetyl fluoride, dichlorofluoro- typically involves the use of thionyl fluoride (SOF2) as a reagent. Thionyl fluoride is generated ex situ and used to produce acyl fluorides under mild conditions and short reaction times . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Types of Reactions
Acetyl fluoride, dichlorofluoro- undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the fluorine atom with a nucleophile.
Hydrolysis: In the presence of water, acetyl fluoride, dichlorofluoro- hydrolyzes to form acetic acid and hydrogen fluoride.
Acylation: It can act as an acylating agent in the presence of a catalyst, such as aluminum chloride, to introduce an acyl group into an aromatic ring.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include alcohols, amines, and thiols. The reaction typically occurs under mild conditions.
Hydrolysis: This reaction requires water and can occur at room temperature.
Acylation: The reaction with aromatic compounds requires a catalyst like aluminum chloride and is typically carried out at low temperatures.
Major Products Formed
Nucleophilic substitution: Produces substituted acetyl derivatives.
Hydrolysis: Produces acetic acid and hydrogen fluoride.
Acylation: Produces acylated aromatic compounds.
Scientific Research Applications
Acetyl fluoride, dichlorofluoro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetyl fluoride, dichlorofluoro- involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include various functional groups, such as hydroxyl, amino, and thiol groups. The pathways involved in its reactions include nucleophilic substitution and electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
Acetyl chloride (CH3COCl): Similar to acetyl fluoride, dichlorofluoro-, but contains a chlorine atom instead of fluorine.
Acetyl bromide (CH3COBr): Contains a bromine atom instead of fluorine.
Acetyl iodide (CH3COI): Contains an iodine atom instead of fluorine.
Uniqueness
Acetyl fluoride, dichlorofluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability compared to other acyl halides. The fluorine atom increases the compound’s electrophilicity, making it a more reactive acylating agent .
Properties
IUPAC Name |
2,2-dichloro-2-fluoroacetyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F2O/c3-2(4,6)1(5)7 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONVTWPKQZAXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451174 |
Source
|
Record name | Acetyl fluoride, dichlorofluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-18-7 |
Source
|
Record name | Acetyl fluoride, dichlorofluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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